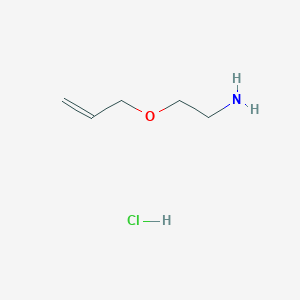

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is also known by its IUPAC name, 2-(allyloxy)ethan-1-amine hydrochloride . This compound is typically found in a powdered form and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride involves the reaction of allyl alcohol with ethylene oxide to form 2-(prop-2-en-1-yloxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(prop-2-en-1-yloxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it to primary amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the allyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Employed in the study of biochemical pathways and as a reagent in enzyme assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its allyloxy group can undergo electrophilic addition, while the amine group can form hydrogen bonds and ionic interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride: Similar in structure but contains a triple bond instead of a double bond.

Propargyl-PEG2-amine: Used as a linker in the synthesis of antibody-drug conjugates and has a similar functional group.

Uniqueness

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .

Biologische Aktivität

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride, a compound with the molecular formula CHClN and a molecular weight of approximately 135.59 g/mol, has garnered attention in medicinal chemistry due to its biological activity and potential applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound features an alkenyl ether functional group, which significantly contributes to its reactivity. The presence of both amine and alkene functional groups allows for versatile chemical interactions, making it suitable for various biological applications. Its hydrochloride form enhances solubility in aqueous environments, which is crucial for biological studies and applications.

Buffering Agent

Research indicates that this compound acts as a non-ionic organic buffering agent . It is particularly effective in maintaining pH levels between 6 and 8.5, which is essential for enzyme activity and metabolic functions in cell cultures. This buffering capacity allows it to stabilize cellular environments during experiments, promoting consistent results.

Cytotoxicity and Safety

While the compound exhibits beneficial properties as a buffering agent, it also poses risks. Studies have shown that it may induce cytotoxic effects at certain concentrations, leading to skin burns and eye damage upon contact. This necessitates careful handling in laboratory settings to mitigate potential hazards.

The biological activity of this compound can be attributed to its ability to modulate pH levels within cellular environments. By stabilizing pH during cellular processes, it influences various enzymatic activities and metabolic pathways. Further research is needed to elucidate its specific interactions at the molecular level, particularly regarding its effects on different cell types.

Case Studies

- Cell Culture Applications : In various studies involving cell cultures, the compound has been utilized to maintain optimal pH levels, thereby enhancing cell viability and function during experimental procedures.

- Cytotoxicity Assessment : A series of cytotoxicity assays indicated that while the compound can be beneficial in controlled environments, excessive concentrations lead to significant cell death and morphological changes.

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHClN | Effective buffering agent; potential cytotoxicity |

| Ethyl(prop-2-en-1-yl)amine hydrochloride | C3H8ClN | Similar amine structure; used in pharmaceuticals |

| 3-(Prop-2-enyl)-N,N-dimethylamine | C5H11N | Dimethylated amine; used in surfactants |

Eigenschaften

IUPAC Name |

2-prop-2-enoxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHSFTFGFCNWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.